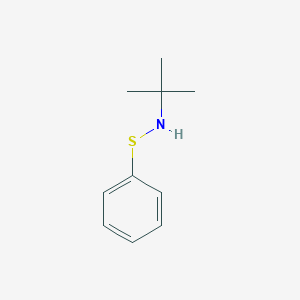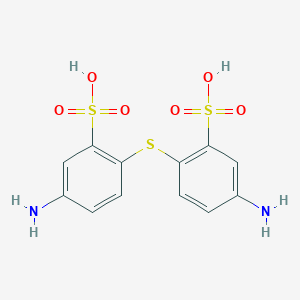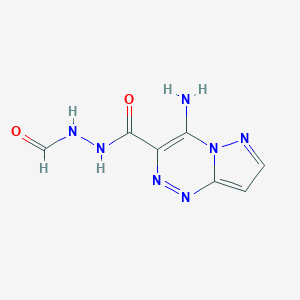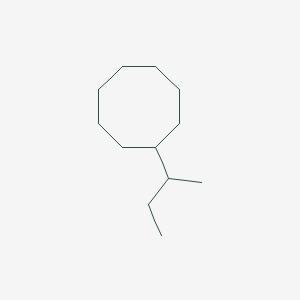
Cyclooctane, (1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctane, (1-methylpropyl)-, also known as 1-isobutylcyclooctane, is a cyclic hydrocarbon with the chemical formula C11H22. It is a colorless liquid with a boiling point of 196°C and a melting point of -53°C. This compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of cyclooctane, (1-methylpropyl)- is not fully understood. However, it is believed that this compound interacts with various cellular receptors, leading to changes in cell signaling pathways.
Biochemische Und Physiologische Effekte
Cyclooctane, (1-methylpropyl)- has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclooctane, (1-methylpropyl)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving cyclooctane, (1-methylpropyl)-. One area of interest is the development of new synthetic methods for this compound. Additionally, researchers may investigate the potential therapeutic applications of this compound, particularly in the areas of inflammation and oxidative stress. Finally, further studies may be conducted to better understand the mechanism of action of cyclooctane, (1-methylpropyl)- and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of cyclooctane, (1-methylpropyl)- can be achieved through several methods. One of the most commonly used methods is the hydrogenation of cyclododecene using a palladium catalyst. Another method involves the reaction of 1-iodo-2-methylbutane with cyclooctene in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Cyclooctane, (1-methylpropyl)- has been used in various scientific research applications. One of its most significant applications is in the field of organic chemistry. This compound has been used as a starting material for the synthesis of other cyclic compounds, such as cyclopentane and cyclohexane.
Eigenschaften
CAS-Nummer |
16538-89-9 |
|---|---|
Produktname |
Cyclooctane, (1-methylpropyl)- |
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
butan-2-ylcyclooctane |
InChI |
InChI=1S/C12H24/c1-3-11(2)12-9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
WWQZOWLEGAPJPX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CCCCCCC1 |
Kanonische SMILES |
CCC(C)C1CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



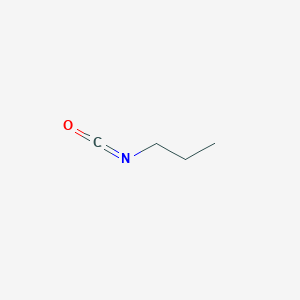
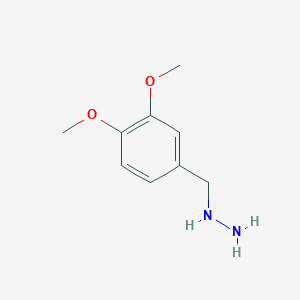
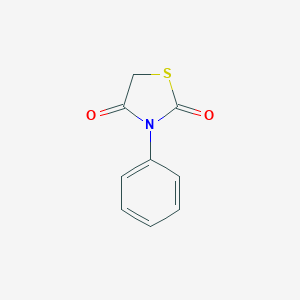
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
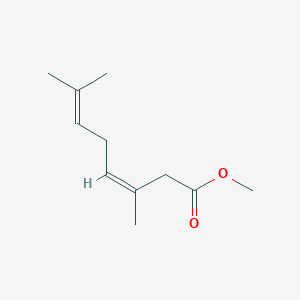
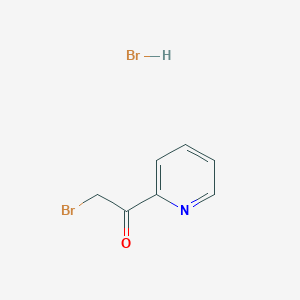
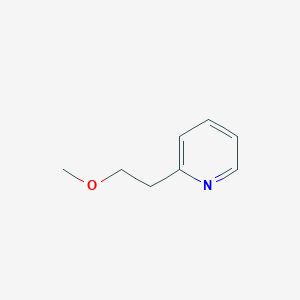
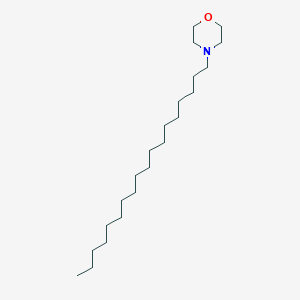
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
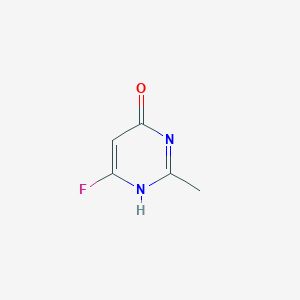
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
